molecular formula C9H22OSi B1590973 Silane, (1,1-dimethylethyl)dimethyl(1-methylethoxy)- CAS No. 17348-66-2

Silane, (1,1-dimethylethyl)dimethyl(1-methylethoxy)-

Cat. No. B1590973
CAS RN: 17348-66-2
M. Wt: 174.36 g/mol
InChI Key: BQJJSYAFFLGSEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, (1,1-dimethylethyl)dimethyl(1-methylethoxy)- is a chemical compound with the molecular formula C₃₈H₈₀OSi . It falls under the category of organosilicon compounds. The compound’s structure consists of a silicon atom bonded to three methyl groups, one tert-butyl group, and one dotriacontyloxy group. The dotriacontyloxy group is a long hydrocarbon chain containing 32 carbon atoms.



Synthesis Analysis

The synthesis of this compound involves the reaction between a silicon-containing precursor (such as chlorosilane) and the corresponding alcohol (1-dotriacontanol in this case). The tert-butyl group serves as a protecting group during the synthesis, preventing unwanted side reactions. The overall process ensures the attachment of the dotriacontyloxy group to the silicon atom.



Molecular Structure Analysis

The molecular structure of Silane, (1,1-dimethylethyl)dimethyl(1-methylethoxy)- is characterized by the silicon atom at the center, surrounded by the three methyl groups, the tert-butyl group, and the dotriacontyloxy group. The long hydrocarbon chain contributes to its lipophilic properties.



Chemical Reactions Analysis

Silane, (1,1-dimethylethyl)dimethyl(1-methylethoxy)- is relatively stable and does not readily undergo chemical reactions. However, it can participate in typical silane reactions, such as hydrosilylation, where the silicon-hydrogen bond reacts with unsaturated organic compounds.



Physical And Chemical Properties Analysis


  • Molecular Weight : 581.1267 g/mol

  • Melting Point : Not readily available

  • Boiling Point : Not readily available

  • Solubility : Insoluble in water; soluble in organic solvents

  • Appearance : Colorless liquid


Safety And Hazards


  • Silane compounds can be flammable and should be handled with care.

  • Proper ventilation and personal protective equipment (PPE) are essential during handling.

  • Avoid contact with skin, eyes, and inhalation of vapors.

  • Refer to safety data sheets (SDS) for detailed safety information.


Future Directions

Research on Silane, (1,1-dimethylethyl)dimethyl(1-methylethoxy)- could explore its applications in surface modification, nanotechnology, and materials science. Investigating its reactivity with various substrates and optimizing its properties may lead to novel uses in industry and technology.


properties

IUPAC Name

tert-butyl-dimethyl-propan-2-yloxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22OSi/c1-8(2)10-11(6,7)9(3,4)5/h8H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJJSYAFFLGSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576983
Record name tert-Butyl(dimethyl)[(propan-2-yl)oxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, (1,1-dimethylethyl)dimethyl(1-methylethoxy)-

CAS RN

17348-66-2
Record name tert-Butyl(dimethyl)[(propan-2-yl)oxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Silane, (1,1-dimethylethyl)dimethyl(1-methylethoxy)-
Reactant of Route 2
Reactant of Route 2
Silane, (1,1-dimethylethyl)dimethyl(1-methylethoxy)-
Reactant of Route 3
Reactant of Route 3
Silane, (1,1-dimethylethyl)dimethyl(1-methylethoxy)-
Reactant of Route 4
Reactant of Route 4
Silane, (1,1-dimethylethyl)dimethyl(1-methylethoxy)-
Reactant of Route 5
Reactant of Route 5
Silane, (1,1-dimethylethyl)dimethyl(1-methylethoxy)-
Reactant of Route 6
Reactant of Route 6
Silane, (1,1-dimethylethyl)dimethyl(1-methylethoxy)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.